molecular formula C9H11BrClNOS B8290567 4-((4-Bromo-5-chloro-2-thienyl)methyl)morpholine

4-((4-Bromo-5-chloro-2-thienyl)methyl)morpholine

Cat. No. B8290567
M. Wt: 296.61 g/mol
InChI Key: RFNNTDCPBMZKAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((4-Bromo-5-chloro-2-thienyl)methyl)morpholine is a useful research compound. Its molecular formula is C9H11BrClNOS and its molecular weight is 296.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-((4-Bromo-5-chloro-2-thienyl)methyl)morpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((4-Bromo-5-chloro-2-thienyl)methyl)morpholine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-((4-Bromo-5-chloro-2-thienyl)methyl)morpholine

Molecular Formula

C9H11BrClNOS

Molecular Weight

296.61 g/mol

IUPAC Name

4-[(4-bromo-5-chlorothiophen-2-yl)methyl]morpholine

InChI

InChI=1S/C9H11BrClNOS/c10-8-5-7(14-9(8)11)6-12-1-3-13-4-2-12/h5H,1-4,6H2

InChI Key

RFNNTDCPBMZKAH-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2=CC(=C(S2)Cl)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Morpholine (15.2 mL), acetic acid (9.1 mL), and then sodium triacetoxyborohydride (50.3 g) is added to a solution of 4-bromo-5-chloro-2-thiophenecarbaldehyde (Preparation 61, 35.7 g) in 1,2-dichloroethane (600 mL) at 0° C. The mixture is allowed to warm to room temperature, and after 18 h, it is quenched with a 2N NaOH solution (200 mL) with ice bath cooling. The organic layer is separated and washed with 1 N NaOH solution (2×200 mL). The aqueous layers are extracted with CH2Cl2 (2×100 mL). The combined organic layers are extracted with 0.25 M HCl solution (2 L) and the resulting aqueous layer is made basic with 2N NaOH solution. The mixture is then extracted with CH2Cl2 (2 L) and the organic layer is dried (Na2SO4) and concentrated to afford 39.24 g (84%) of the title compound as a light yellow oil. Physical characteristics: 1H NMR (400 MHz, DMSO-d6) δ 7.03, 3.63, 3.57, 2.42; 13C NMR (100 MHz, CDCl3) δ 140.9, 127.3, 125.9, 109.2, 66.9, 57.6, 53.3; MS (ESI+) m/z 296 (72, (M+H)+), 298 (100).
Quantity
15.2 mL
Type
reactant
Reaction Step One
Quantity
9.1 mL
Type
reactant
Reaction Step One
Quantity
50.3 g
Type
reactant
Reaction Step One
Quantity
35.7 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Yield
84%

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